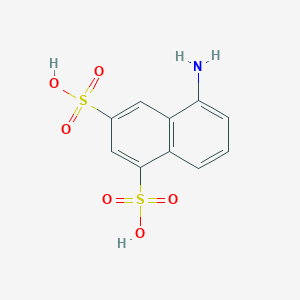
5-Aminonaphthalene-1,3-disulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Aminonaphthalene-1,3-disulfonic acid is an organic compound derived from naphthalene, characterized by the presence of an amino group and two sulfonic acid groups. This compound is a colorless solid and is primarily used as a precursor in the synthesis of dyes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminonaphthalene-1,3-disulfonic acid typically involves the sulfonation of naphthalene followed by nitration and subsequent reduction. The process begins with the sulfonation of naphthalene using oleum, followed by nitration to introduce the nitro group. The nitro compound is then reduced to the amino derivative .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of manganese dioxide and sodium pyrosulfite as sulfonating agents. The reaction is carried out at a temperature range of 40-55°C and a pH of 6.5-8 .
Análisis De Reacciones Químicas
Types of Reactions
5-Aminonaphthalene-1,3-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction of the nitro group to an amino group.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as iron powder in acidic medium.
Sulfonating agents: Such as oleum and sulfur trioxide.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives and amino-substituted naphthalene compounds .
Aplicaciones Científicas De Investigación
5-Aminonaphthalene-1,3-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Utilized in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Employed in the production of fluorescent dyes and as an intermediate in organic synthesis
Mecanismo De Acción
The mechanism of action of 5-Aminonaphthalene-1,3-disulfonic acid involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins and enzymes, thereby affecting their activity. The sulfonic acid groups enhance its solubility and facilitate its interaction with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
1-Aminonaphthalene-4-sulfonic acid:
1-Aminonaphthalene-5-sulfonic acid:
1-Aminonaphthalene-6-sulfonic acid:
Uniqueness
5-Aminonaphthalene-1,3-disulfonic acid is unique due to its dual sulfonic acid groups, which provide enhanced solubility and reactivity compared to its mono-sulfonic acid counterparts. This makes it particularly valuable in applications requiring high solubility and reactivity .
Propiedades
Fórmula molecular |
C10H9NO6S2 |
|---|---|
Peso molecular |
303.3 g/mol |
Nombre IUPAC |
5-aminonaphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C10H9NO6S2/c11-9-3-1-2-7-8(9)4-6(18(12,13)14)5-10(7)19(15,16)17/h1-5H,11H2,(H,12,13,14)(H,15,16,17) |
Clave InChI |
GHCFYCCXEKHAHC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C(=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



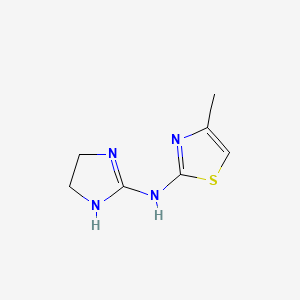
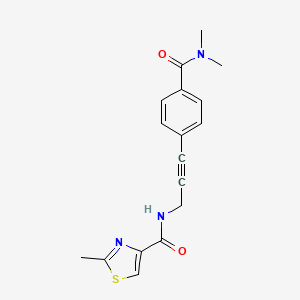
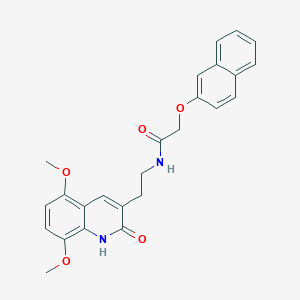
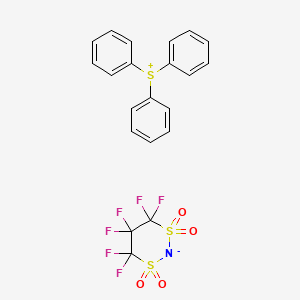


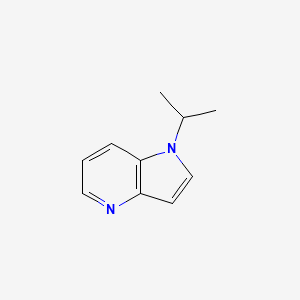
![3-(diethoxymethylsilyl)-N-[3-(diethoxymethylsilyl)propyl]propan-1-amine](/img/structure/B14123130.png)
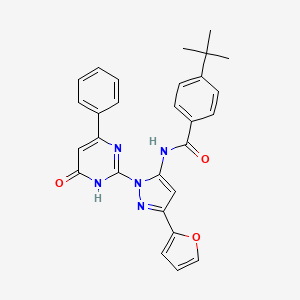
![Lithium;3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid](/img/structure/B14123143.png)
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B14123145.png)
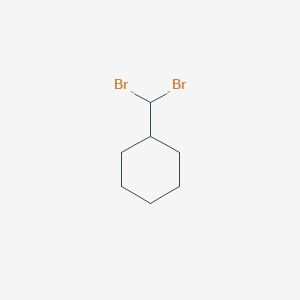
![1,3-Cyclohexanediol, 5-[2-(diphenylphosphinyl)ethylidene]-, (1R,3R)-](/img/structure/B14123156.png)
